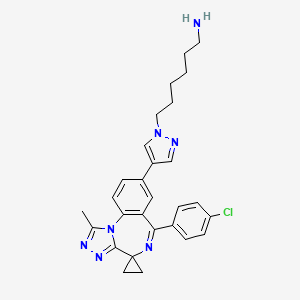

BRD4 ligand-Linker Conjugate 1

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H30ClN7 |

|---|---|

Molecular Weight |

500.0 g/mol |

IUPAC Name |

6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexan-1-amine |

InChI |

InChI=1S/C28H30ClN7/c1-19-33-34-27-28(12-13-28)32-26(20-6-9-23(29)10-7-20)24-16-21(8-11-25(24)36(19)27)22-17-31-35(18-22)15-5-3-2-4-14-30/h6-11,16-18H,2-5,12-15,30H2,1H3 |

InChI Key |

NLXZLPYEKWQQAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)C4=CN(N=C4)CCCCCCN)C(=NC25CC5)C6=CC=C(C=C6)Cl |

Origin of Product |

United States |

Design Principles and Molecular Architecture of Brd4 Degraders

BRD4 Ligand (Warhead) Components in Degrader Design

Many early and potent BRD4 degraders have utilized pan-BET bromodomain ligands, which bind to the bromodomains of all BET family members (BRD2, BRD3, and BRD4) with high affinity. A prominent example is (+)-JQ1, a thieno-triazolo-1,4-diazepine that acts as a potent inhibitor of BET bromodomains. While JQ1 itself is a pan-BET inhibitor, its incorporation into PROTACs can lead to surprisingly selective degradation of BRD4 over other BET family members. nih.gov This selectivity is not solely determined by the warhead's binding affinity but is also influenced by the formation of a stable ternary complex between BRD4, the PROTAC, and the recruited E3 ligase.

One of the first selective BRD4 degraders, MZ1, was developed by tethering JQ1 to a ligand for the VHL E3 ligase. nih.gov Although JQ1 binds to all BET proteins, MZ1 demonstrated preferential degradation of BRD4. This phenomenon highlights the critical role of cooperative interactions within the ternary complex in dictating degradation selectivity.

| Compound | BRD4 Ligand | E3 Ligase Ligand | Linker | Target Selectivity |

| MZ1 | JQ1 | VHL | PEG | Selective for BRD4 over BRD2/BRD3 |

| ARV-825 | OTX015 | Cereblon | PEG-based | Degrades BRD2, BRD3, and BRD4 |

| dBET1 | JQ1 | Cereblon | PEG-based | Degrades BRD2, BRD3, and BRD4 |

This table showcases examples of BRD4 degraders utilizing pan-BET ligands.

To enhance selectivity and potentially reduce off-target effects associated with pan-BET inhibition, researchers have focused on developing ligands that selectively target the first bromodomain (BD1) of BRD4. The design of these selective ligands often involves exploiting subtle structural differences between the BD1 and BD2 bromodomains of BRD4, as well as differences between the bromodomains of other BET family members.

For instance, researchers have designed PROTACs based on selective BRD4 inhibitors that primarily target the BD1 bromodomain. These degraders have the potential for a more refined biological response compared to those derived from pan-BET inhibitors. One strategy involves the rational design of molecules that can form specific interactions within the BD1 binding pocket that are not possible in the BD2 pocket or in the bromodomains of BRD2 and BRD3. The development of highly selective BRD4 degraders like BD-7148 and BD-9136, which demonstrate over 1000-fold degradation selectivity for BRD4 over BRD2 or BRD3, underscores the feasibility of this approach through precise conformational control of the molecule. nih.gov

E3 Ubiquitin Ligase Recruiter (Anchor) Components

Cereblon (CRBN), a substrate receptor for the CUL4A E3 ubiquitin ligase complex, is one of the most widely utilized E3 ligases in PROTAC design. Ligands for CRBN are often derived from thalidomide and its analogs, such as lenalidomide and pomalidomide. These molecules bind to CRBN and induce the recruitment of target proteins for ubiquitination and subsequent degradation.

Several highly potent BRD4 degraders, including ARV-825 and dBET1, employ CRBN-recruiting ligands. nih.govccspublishing.org.cn For example, ARV-825 links the pan-BET inhibitor OTX015 to pomalidomide, leading to the efficient degradation of BRD4 and other BET proteins. nih.gov The design of CRBN-based PROTACs involves optimizing the linker to ensure the formation of a stable and productive ternary complex between BRD4, the degrader, and CRBN. The degradation of BRD4 by these PROTACs is dependent on their binding to both BRD4 and CRBN and is mediated by the proteasome. nih.gov

| Compound | BRD4 Ligand | E3 Ligase Recruiter | Key Findings |

| ARV-825 | OTX015 | Pomalidomide (CRBN) | Efficiently degrades BRD4, leading to c-MYC suppression and apoptosis in cancer cells. |

| dBET1 | JQ1 | Thalidomide (CRBN) | Potently degrades BRD2, BRD3, and BRD4 in acute myeloid leukemia cells. |

| ZXH-3-26 | JQ1 derivative | Pomalidomide (CRBN) | Achieves selective BRD4 degradation through unique interactions with the ternary complex. nih.gov |

This table provides examples of BRD4 degraders that recruit the E3 ligase Cereblon.

The Von Hippel-Lindau (VHL) E3 ubiquitin ligase is another popular choice for PROTAC-mediated protein degradation. VHL ligands are typically derived from small molecules that mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) to VHL.

The aforementioned MZ1 is a prime example of a VHL-recruiting BRD4 degrader. nih.gov The rational design of VHL-based PROTACs often involves structure-based approaches to optimize the linker and the VHL ligand for enhanced ternary complex stability and degradation efficiency. For instance, incorporating a benzene component into the linker can lead to favorable π-π stacking interactions with Tyr98 of VHL, improving molecular recognition and the stability of the ternary complex. explorationpub.com

| Compound | BRD4 Ligand | E3 Ligase Recruiter | DC50 for BRD4 Degradation | Dmax for BRD4 Degradation |

| MZ1 | JQ1 | VHL ligand | ~25 nM (in HeLa cells) | >90% |

| ARV-771 | BET inhibitor | VHL ligand | Potent degradation in castration-resistant prostate cancer models. | Not specified |

This table highlights examples of BRD4 degraders that recruit the Von Hippel-Lindau E3 ligase.

To expand the scope of targeted protein degradation and overcome potential resistance mechanisms, researchers are exploring the use of other E3 ligases.

MDM2: The E3 ligase MDM2 is a negative regulator of the p53 tumor suppressor. PROTACs that recruit MDM2, such as A1874 which links a BRD4 inhibitor to a nutlin-based MDM2 ligand, have the dual benefit of degrading BRD4 and stabilizing p53, leading to synergistic antiproliferative effects in cancer cells with wild-type p53. nih.govsemanticscholar.orgresearchgate.netscienceopen.com A1874 was shown to degrade BRD4 with nanomolar potency. nih.govresearchgate.net

cIAP1: Cellular inhibitor of apoptosis protein 1 (cIAP1) is another E3 ligase that has been successfully recruited for BRD4 degradation. PROTACs have been designed using the cIAP1 antagonist LCL-161, which not only induce the degradation of BRD4 but also of cIAP1 itself through autoubiquitination. nih.gov

KEAP1: The Kelch-like ECH-associated protein 1 (KEAP1) E3 ligase has also been harnessed for targeted protein degradation. A proof-of-concept PROTAC, MS83, was created by linking a KEAP1 ligand to JQ1, which effectively degraded BRD4 and BRD3. nih.gov Interestingly, KEAP1-recruiting PROTACs may offer a unique advantage in diseases associated with oxidative stress due to the role of KEAP1's endogenous substrate, NRF2, in regulating antioxidant responses. researchgate.net

DCAF16: DDB1 and CUL4 associated factor 16 (DCAF16) is an E3 ligase substrate receptor that has been targeted by covalent molecular glue degraders of BRD4. acs.orgbiorxiv.orgnih.govnih.gov These degraders work by forming a covalent bond with DCAF16, which then recruits BRD4 for degradation. nih.govnih.gov This approach has been shown to be effective for degrading BRD4 and can be adapted to target other proteins by changing the protein-targeting ligand. acs.orgbiorxiv.org

Linker Chemistry and Engineering in BRD4 Ligand-Linker Conjugates

The linker is a critical component of a Proteolysis-Targeting Chimera (PROTAC), connecting the ligand that binds to the Bromodomain-containing protein 4 (BRD4) and the ligand that recruits an E3 ubiquitin ligase. Its chemical structure, length, and attachment points significantly influence the physicochemical properties and biological activity of the resulting degrader. The linker is not merely a passive spacer but an active modulator of the ternary complex formation between BRD4, the degrader, and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of BRD4. researchgate.netnih.gov The modular nature of PROTACs allows for systematic optimization of these linkers to achieve desired degradation profiles. nih.gov

Impact of Linker Length on Degradation Efficiency

The length of the linker is a paramount factor in the design of effective BRD4 degraders, as it dictates the geometry and stability of the induced ternary complex. There is no universally optimal linker length; it must be empirically determined for each specific combination of a BRD4 ligand, an E3 ligase ligand, and their respective attachment points. nih.gov An inadequate linker length can lead to steric hindrance, preventing the productive formation of the ternary complex, while an excessively long linker may result in weakened protein-protein interactions and reduced degradation efficiency. researchgate.net

Research has shown that the relationship between linker length and degradation potency is often not linear. For instance, in a series of BRD4 degraders recruiting the Cereblon (CRBN) E3 ligase, those with intermediate-length linkers (1-2 polyethylene glycol (PEG) units) exhibited reduced degradation potency. In contrast, degraders with both shorter (0 PEG units) and longer (4-5 PEG units) linkers demonstrated significantly higher potency. nih.gov Conversely, for degraders utilizing the von Hippel-Lindau (VHL) E3 ligase, degradation potency tended to decrease as the linker length increased. nih.gov This highlights that the optimal linker length is highly dependent on the specific E3 ligase being recruited. Even minor changes, such as the addition of just three atoms to a linker, have been shown to dramatically alter a degrader's selectivity profile. explorationpub.com

| Linker Length (PEG units) | Relative Degradation Potency (DC50 in H661 cells) | Reference |

|---|---|---|

| 0 | < 0.5 µM | nih.gov |

| 1-2 | > 5 µM | nih.gov |

| 4-5 | < 0.5 µM | nih.gov |

Influence of Linker Composition (e.g., PEG, Alkyl Chains)

The chemical makeup of the linker significantly affects the physicochemical properties of the BRD4 degrader, including its solubility, cell permeability, and metabolic stability. explorationpub.com The most commonly used linker motifs are simple alkyl chains and polyethylene glycol (PEG) units, which serve as a foundational basis for optimization. nih.gov

Alkyl Chains: These provide hydrophobicity and rigidity. In the development of certain BET degraders, initial optimization with alkyl chains led to compounds with picomolar inhibitory concentrations. nih.gov

Polyethylene Glycol (PEG) Chains: PEG linkers are frequently employed to enhance solubility and improve pharmacokinetic properties. The inclusion of oxygen atoms can also increase linker length and potentially improve cell permeability. researchgate.netexplorationpub.com

Rigid vs. Flexible Linkers: The rigidity of the linker can influence the conformational stability of the ternary complex. For example, replacing a flexible amine-based linkage with a more rigid ethynyl group in one series of BRD4 degraders resulted in a 3- to 6-fold increase in cellular activity in specific cell lines. nih.gov

Novel Linker Architectures: More advanced strategies involve the use of sophisticated functional linkers. researchgate.net For instance, a cyclizing PEG linker was used to create a macrocyclic BRD4 PROTAC. This macrocyclization led to increased target selectivity compared to its linear counterpart, demonstrating comparable cellular activity to highly potent degraders despite a reduction in binding affinity. explorationpub.com

| Linker Type | Key Feature | Observed Impact on BRD4 Degrader | Reference |

|---|---|---|---|

| Alkyl Chains | Hydrophobicity, rigidity | Achieved picomolar potency in lead PROTACs. | nih.gov |

| PEG Chains | Hydrophilicity, flexibility | Can enhance solubility and cell permeability. | researchgate.netexplorationpub.com |

| Rigid (e.g., Ethynyl) | Constrained conformation | Increased cellular activity up to 6-fold in certain cell lines. | nih.gov |

| Macrocyclic (PEG-based) | Cyclized structure | Increased target selectivity. | explorationpub.com |

Rational Selection of Linkage Points and Conjugation Vectors

The point at which the linker is attached to the BRD4 ligand (the "exit vector") is as critical as the linker's length and composition. nih.gov An improperly chosen attachment point can disrupt the ligand's binding to BRD4, thereby abolishing the degrader's activity. The rational selection of these conjugation points is typically guided by structural biology data, such as co-crystal structures of the ligand bound to BRD4, and computational modeling. nih.govnih.gov

The goal is to identify a solvent-exposed region of the ligand that can be modified for linker attachment without interfering with the key interactions required for binding to the BRD4 bromodomain. nih.gov Studies on degraders for other bromodomain-containing proteins like CBP/p300 have systematically shown that varying the exit vector on the ligand, in combination with modifying linker length, directly impacts degradation activity and the formation of a stable ternary complex. nih.gov The chemical composition and the specific attachment points on both the BRD4 ligand and the E3 ligase ligand can ultimately determine the selectivity profile of the PROTAC. explorationpub.com

Strategies for Cleavable and Non-cleavable Linkers

The linker can be designed to be either stable (non-cleavable) or labile (cleavable) within the cellular environment. The choice between these strategies influences the mechanism of action and the potential for off-target effects. biochempeg.comproteogenix.science

Non-Cleavable Linkers: These linkers remain intact, and the release of the active components relies on the complete proteolytic degradation of the entire antibody-drug conjugate (in the case of ADCs) or the PROTAC-target complex within the lysosome. biochempeg.combiotechinformers.com This approach offers greater plasma stability and may reduce the risk of systemic toxicity because the active molecule is not prematurely released. biochempeg.combroadpharm.com The degradation of the target protein releases the BRD4 ligand still attached to an amino acid residue from the degraded E3 ligase, and vice versa.

Cleavable Linkers: These linkers are designed to be broken under specific physiological conditions, often those prevalent within target cells. This allows for the controlled release of the active molecules. biotechinformers.com Common cleavage strategies include:

Protease-Sensitive Linkers: These incorporate specific peptide sequences (e.g., valine-citrulline) that are recognized and cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells. broadpharm.com

Acid-Sensitive Linkers: These use moieties like hydrazones that are stable at physiological pH (7.4) but are hydrolyzed in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8). broadpharm.com

Glutathione-Sensitive Linkers: These contain disulfide bonds that are readily reduced and cleaved by the high intracellular concentration of glutathione, releasing the payload inside the cell. biotechinformers.combroadpharm.com

Cleavable linkers can potentially induce a "bystander effect," where the released, cell-permeable payload can diffuse out of the target cell and kill adjacent, antigen-negative cells. proteogenix.sciencebroadpharm.com While this can be beneficial in treating heterogeneous tumors, it can also increase the risk of off-target toxicity. proteogenix.science The selection of a cleavable or non-cleavable linker strategy must therefore be carefully considered based on the specific therapeutic application and the desired safety profile. proteogenix.science

Mechanistic Analysis of "BRD4 ligand-Linker Conjugate 1" Cannot Be Provided

A detailed article focusing solely on the chemical compound “this compound” structured around the requested outline on the mechanism of BRD4 degradation cannot be generated. The reason is that "this compound" is not a functional protein degrader but a chemical intermediate used for the synthesis of such molecules. medchemexpress.commedchemexpress.com

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to induce the degradation of a target protein. They consist of three essential components:

A ligand that binds to the target protein (in this case, BRD4).

A ligand that recruits an E3 ubiquitin ligase.

A linker that connects the two ligands.

The compound , "this compound," contains only the BRD4-binding ligand and a linker. medchemexpress.com It lacks the crucial E3 ligase-recruiting moiety. Without this component, the molecule is incapable of performing the biological functions detailed in the requested outline. Specifically, it cannot:

Form a Ternary Complex: It cannot bring together the target protein (BRD4) and an E3 ligase to form the essential BRD4-Degrader-E3 Ligase ternary complex.

Induce Ubiquitination: As it cannot recruit an E3 ligase, it cannot trigger the subsequent recruitment of ubiquitin-conjugating enzymes or the polyubiquitination of BRD4.

Cause Proteasomal Degradation: Without the polyubiquitin (B1169507) tag, the BRD4 protein will not be recognized and degraded by the proteasome.

Therefore, the requested sections and subsections, which detail the steps of PROTAC-mediated protein degradation, are not applicable to "this compound" as a standalone compound. Generating an article on this topic for this specific molecule would be scientifically inaccurate.

To provide an article that aligns with the user's interest in the mechanism of BRD4 degradation, it would be necessary to focus on a complete and well-characterized BRD4 PROTAC, such as MZ1, dBET1, or ARV-771, for which extensive mechanistic and structural data are available.

Mechanism of Action and Molecular Interactions in Brd4 Degradation

Ubiquitination and Proteasomal Degradation Pathway

Proteasome-Dependent BRD4 Degradation

The fundamental mechanism by which a BRD4 ligand-linker conjugate eliminates BRD4 from the cell is through the ubiquitin-proteasome system (UPS). This is a highly regulated cellular pathway responsible for the degradation of most intracellular proteins. The PROTAC molecule acts as a bridge, simultaneously binding to BRD4 via its ligand moiety and to an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN), through its ligase-recruiting moiety. nih.govresearchgate.net

This induced proximity facilitates the formation of a ternary complex, comprising the PROTAC, BRD4, and the E3 ligase. nih.gov Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the BRD4 protein. This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a recognition signal for the 26S proteasome. nih.gov The proteasome then unfolds and degrades the polyubiquitinated BRD4 into small peptides, while the PROTAC molecule, having completed its catalytic cycle, is released and can engage another BRD4 protein. nih.gov

The dependence of this degradation process on the proteasome has been experimentally verified. Treatment of cells with proteasome inhibitors, such as MG132 or carfilzomib, has been shown to rescue BRD4 from degradation in the presence of a BRD4-targeting PROTAC. nih.govresearchgate.netnih.govpnas.org This confirms that the observed reduction in BRD4 levels is a direct result of proteasomal activity and not merely inhibition of its function.

Substrate Selectivity Mechanisms in BRD4 Degradation

A significant aspect of PROTAC technology is the potential for achieving selectivity in protein degradation, even when the targeting ligand binds to multiple related proteins. This is particularly relevant for the BET family of proteins, which includes the ubiquitously expressed BRD2, BRD3, and BRD4.

Differential Degradation of BET Family Members (BRD2, BRD3, BRD4)

While many BRD4-targeting PROTACs are designed using pan-BET inhibitors like JQ1, which bind to the bromodomains of all BET family members, they can exhibit unexpected selectivity in the degradation they induce. nih.govacs.org For instance, the VHL-based PROTAC MZ1, which incorporates a JQ1-like ligand, demonstrates a preferential degradation of BRD4 over BRD2 and BRD3 in certain cell lines. nih.govacs.org Studies have shown that MZ1 can achieve a degradation concentration that is approximately 10-fold more potent for BRD4 compared to BRD2 and BRD3. opnme.com

The basis for this selectivity is not solely dependent on the binary binding affinity of the ligand for the individual bromodomains. Instead, it is heavily influenced by the stability and cooperativity of the ternary complex formed between the PROTAC, the BET protein, and the E3 ligase. pnas.org Favorable protein-protein interactions between the E3 ligase and the specific BET family member within the ternary complex can enhance its stability and lead to more efficient ubiquitination and subsequent degradation. pnas.org Structural studies of the BRD4-MZ1-VHL ternary complex have revealed specific intermolecular interactions that contribute to its pronounced cooperative formation, providing a molecular basis for the observed selectivity. pnas.org

In contrast to selective degraders, some PROTACs, like ARV-771, are designed to be pan-BET degraders. ARV-771 potently degrades BRD2, BRD3, and BRD4 with a half-maximal degradation concentration (DC50) of less than 5 nM for all three proteins in 22Rv1 castration-resistant prostate cancer cells. pnas.orgcaymanchem.commedchemexpress.com

| Compound | Target Proteins | Cell Line | DC50 (nM) | Selectivity Profile |

|---|---|---|---|---|

| MZ1 | BRD4 | H661 | 8 | Preferential for BRD4 |

| MZ1 | BRD4 | H838 | 23 | |

| ARV-771 | BRD2, BRD3, BRD4 | 22Rv1 | <5 | Pan-BET Degrader |

"Hook Effect" in BRD4 Degradation Profiles

A characteristic phenomenon observed with PROTAC-mediated protein degradation is the "hook effect". researchgate.net This describes a bell-shaped dose-response curve where the degradation of the target protein is highly efficient at optimal concentrations of the PROTAC, but becomes less efficient at supra-optimal concentrations. researchgate.net

The underlying mechanism of the hook effect is the formation of unproductive binary complexes at high PROTAC concentrations. researchgate.net For degradation to occur, a productive ternary complex (PROTAC-BRD4-E3 ligase) must form. However, when the PROTAC is in vast excess, it can independently saturate both the BRD4 protein and the E3 ligase, leading to the formation of two separate binary complexes (PROTAC-BRD4 and PROTAC-E3 ligase). This sequestration of the components into binary complexes reduces the probability of forming the productive ternary complex, thereby diminishing the extent of degradation. researchgate.net

The hook effect has been observed with BRD4-targeting PROTACs like MZ1. For example, in some experimental systems, MZ1 exhibits a hook effect at concentrations between 45 to 405 µM. The onset and magnitude of the hook effect can be influenced by various factors, including the binding affinities of the PROTAC for its two targets, the intracellular concentrations of the target protein and the E3 ligase, and the cooperativity of ternary complex formation. Understanding the hook effect is crucial for the rational design and application of PROTACs, as it highlights the importance of careful dose selection to achieve maximal therapeutic efficacy.

| PROTAC Concentration | Ternary Complex Formation | BRD4 Degradation Level |

|---|---|---|

| Low | Low | Low |

| Optimal | High | High |

| High (Supra-optimal) | Low (due to binary complex formation) | Reduced |

Synthetic Methodologies for Brd4 Ligand Linker Conjugates and Degraders

Convergent Synthesis Approaches

Convergent synthesis is a highly efficient strategy for the assembly of complex molecules like PROTACs. In this approach, different components of the final molecule are synthesized independently and then joined together in the final steps. This method is advantageous as it allows for the modular construction of degraders, facilitating the rapid generation of libraries with diverse linkers, ligands, and E3 ligase recruiting elements.

A common convergent strategy for synthesizing BRD4 degraders involves the preparation of a BRD4 ligand functionalized with a reactive handle, which is then coupled to a linker. This "BRD4 ligand-linker conjugate" is subsequently reacted with a second conjugate, typically an E3 ligase ligand attached to a complementary linker.

One of the most utilized reactions in this context is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This reaction forms a stable triazole ring, connecting the two fragments of the PROTAC. For instance, a BRD4 ligand, such as a derivative of the well-known inhibitor JQ1, can be modified to include an azide group. This azide-functionalized ligand is then reacted with a linker containing a terminal alkyne to form the BRD4 ligand-linker conjugate. This conjugate can then be "clicked" to an E3 ligase ligand bearing a complementary reactive group.

Another common convergent method involves amide bond formation. In this approach, a BRD4 ligand with a carboxylic acid or amine functionality is coupled with a linker possessing a corresponding amine or carboxylic acid, respectively. Standard peptide coupling reagents are employed to facilitate this reaction. The resulting BRD4 ligand-linker conjugate can then be further elaborated by coupling to an E3 ligase ligand.

The specific intermediate, "BRD4 ligand-Linker Conjugate 1," is referenced as compound 106-1 in the patent literature, specifically in patent WO2017197056A1, which describes the preparation of bromodomain-targeting degraders immunomart.orgwipo.intmedchemexpress.com. While the exact synthetic details for this specific conjugate are embedded within the broader patent, the general principles of convergent synthesis using well-established coupling chemistries are central to its creation.

Multicomponent Reaction Platforms

Multicomponent reactions (MCRs) offer a powerful and efficient alternative to traditional linear synthetic routes for the construction of BRD4 degraders. MCRs involve the reaction of three or more starting materials in a single step to form a product that contains substantial portions of all the initial reactants. This approach is highly atom-economical and allows for the rapid generation of diverse chemical libraries from a set of readily available building blocks.

The Ugi and Passerini reactions are prominent examples of MCRs that have been successfully applied to the synthesis of PROTACs. In the context of BRD4 degraders, an isocyanide-containing linker can react with a BRD4 ligand (e.g., a JQ1 derivative bearing a carboxylic acid), an amine, and an aldehyde in a one-pot Ugi reaction. This assembles the core structure of the degrader in a single, efficient step. This platform's modularity allows for the easy variation of each component, enabling the exploration of structure-activity relationships.

Research has demonstrated the use of an MCR-based platform for the preparation of BRD4-degrading PROTACs. This approach leverages the versatility of these reactions to assemble heterobifunctional protein degraders, offering a cost-effective and efficient means to access libraries of potential drug candidates immunomart.orggoogle.com. The Passerini reaction, a three-component reaction, has also been utilized to create PROTACs with an α-acyloxy amide linker, which has shown efficacy in BRD4 degradation immunomart.orggoogle.com.

The application of MCRs streamlines the synthetic process, reducing the number of steps and purification procedures required compared to more linear synthetic strategies. This acceleration of the discovery process is critical for identifying successful PROTAC candidates with optimal degradation efficiency.

Bioconjugation Strategies for Advanced Constructs

Bioconjugation techniques are employed to create more complex and targeted BRD4 degrader constructs, such as antibody-drug conjugates (ADCs). In this strategy, a potent BRD4 degrader is attached to a monoclonal antibody that specifically recognizes a tumor-associated antigen. This approach aims to deliver the degrader selectively to cancer cells, thereby increasing its therapeutic index and minimizing off-target effects.

The synthesis of these advanced constructs involves the chemical linking of the degrader molecule to the antibody. This typically requires the degrader to be functionalized with a reactive handle that can form a stable covalent bond with the antibody. The linker used in these conjugates is a critical component, as it must be stable in circulation but allow for the release of the active degrader at the target site.

Furthermore, novel approaches are being developed that bypass the traditional E3 ligase-dependent degradation pathway. One such strategy involves the creation of "Bypassing E-Ligase Targeting Chimeras" (ByeTACs). These bifunctional molecules recruit target proteins, such as BRD4, directly to the 26S proteasome for degradation, eliminating the need for ubiquitination. The synthesis of ByeTACs also relies on robust conjugation methodologies to link the BRD4-targeting moiety to the proteasome-recruiting element medchemexpress.com.

These advanced bioconjugation strategies represent the cutting edge of targeted protein degradation, offering the potential for highly specific and potent therapeutic agents.

Preclinical Research Highlights Efficacy of BRD4 Degraders in Cancer Models

Compounds designed to induce the degradation of Bromodomain-containing protein 4 (BRD4) are showing significant promise in preclinical cancer research. These molecules, often synthesized using components like BRD4 ligand-linker conjugates, function as Proteolysis Targeting Chimeras (PROTACs). By linking BRD4 to an E3 ubiquitin ligase, they trigger the cell's natural protein disposal system to eliminate BRD4, a key regulator of oncogene expression. This strategy has demonstrated potent anti-cancer effects across a variety of cellular and in vivo models.

Advanced Research Tools and Methodologies for Brd4 Degrader Development

High-Throughput Screening Platforms

High-throughput screening (HTS) platforms have revolutionized the discovery of BRD4 degraders by enabling the rapid evaluation of vast chemical libraries. These technologies accelerate the identification of promising lead compounds and provide critical insights into the structure-activity relationships that govern degrader efficacy.

DNA-Encoded Library (DEL) technology has emerged as a powerful tool for discovering novel BRD4 degraders. nih.gov This affinity-based screening method utilizes vast libraries of small molecules, each tagged with a unique DNA barcode. nih.govhitgen.com The fundamental principle of DEL technology is similar to that of Proteolysis Targeting Chimeras (PROTACs), as both involve the covalent linkage of two molecular entities. hitgen.comhitgen.com

In the context of BRD4 degrader discovery, DEL screening can be employed to identify compounds that bind to both BRD4 and an E3 ligase, thereby facilitating the formation of a ternary complex essential for protein degradation. hitgen.com A key advantage of this approach is its ability to explore a vast chemical space and identify novel ligands and linkers that can be incorporated into degrader designs. For instance, a study by HitGen demonstrated the use of DEL selection to identify optimal linkers for BRD4 degraders by distinguishing the stability of the ternary complex formed between BRD4, the degrader molecule, and the E3 ligase CRBN. hitgen.com This was achieved by creating a pool of PROTAC-DNA conjugates with varying linker lengths and identifying the conjugate that yielded the highest sequencing count, indicating a more stable ternary complex. hitgen.com

One successful application of DEL technology in this area involved the screening of a library of DNA-encoded bifunctional compounds designed to recruit a target protein to the VHL E3 ubiquitin ligase. nih.gov This approach led to the direct discovery of a potent BRD4 degrader with a novel BRD4 ligand and an optimized linker, without the need for subsequent off-DNA optimization. nih.gov

Genome-wide CRISPR/Cas9 screens have become an indispensable tool for elucidating the complex molecular mechanisms underlying the cellular response to BRD4 inhibitors and degraders. nih.govnih.gov This powerful technology allows for the systematic knockout of individual genes, enabling researchers to identify genetic factors that influence drug sensitivity and resistance. nih.govresearchgate.net

In the context of BRD4-targeted therapies, CRISPR/Cas9 screens have been used to identify key determinants of sensitivity to BET inhibitors. For example, a study utilizing this approach identified multiple transcriptional regulators and members of the mTOR pathway as crucial for the cellular response to the BET inhibitor JQ1. nih.govnih.gov Furthermore, these screens revealed that the sensitivity and resistance profiles can be dependent on the concentration of the inhibitor used. nih.govresearchgate.net

Such genome-wide screening provides a rich source of information for identifying potential biomarkers to predict patient response and for discovering novel targets for combination therapies that could enhance the efficacy of BRD4 degraders. nih.govresearchgate.net

Biophysical and Structural Characterization Techniques

A deep understanding of the molecular interactions between a BRD4 degrader, the BRD4 protein, and the recruited E3 ligase is paramount for rational drug design. Biophysical and structural characterization techniques provide atomic-level insights into these interactions, guiding the optimization of degrader potency and selectivity.

X-ray crystallography is an invaluable technique for visualizing the three-dimensional structures of protein-ligand and ternary complexes at atomic resolution. chemrxiv.org This detailed structural information provides a blueprint for understanding how a degrader molecule simultaneously engages with both BRD4 and an E3 ligase to induce proximity. researchgate.net

The first ternary crystal structure of a PROTAC, MZ1, bound to its E3 ligase VHL and the BRD4 target was a landmark achievement in the field. dundee.ac.uk This structure provided unprecedented insights into the molecular "kiss of death" that leads to protein degradation. dundee.ac.uk Since then, numerous crystal structures of BRD4 in complex with various inhibitors and degraders have been determined, revealing key binding interactions and informing the design of next-generation compounds. researchgate.netrcsb.orgnih.gov For instance, the crystal structure of the VCB/BRD4-BD1/48 and VCB/BRD4-BD2/48 complexes provided detailed insights into the conformation of the PROTACs and their interactions within the ternary complexes. researchgate.net

These structural studies have highlighted the importance of factors such as linker length and composition in achieving optimal ternary complex formation and have guided the development of highly potent and selective BRD4 degraders. researchgate.net

HiBiT and Förster Resonance Energy Transfer (FRET)-based assays are powerful biophysical techniques used to quantify the formation of the ternary complex in live cells or in vitro. bmglabtech.com These assays are crucial for evaluating the efficacy of BRD4 degraders and for understanding the kinetics and thermodynamics of ternary complex formation.

The HiBiT assay utilizes a small 11-amino acid peptide (HiBiT) that can be fused to the protein of interest, in this case, BRD4. bmglabtech.com When the HiBiT-tagged BRD4 forms a complex with a degrader and an E3 ligase fused to a larger complementary subunit (LgBiT), a functional luciferase is reconstituted, leading to a measurable luminescent signal. This technology has been successfully used to monitor the dose-dependent formation of the BRD4-degrader-E3 ligase complex. bmglabtech.com

FRET-based assays, such as Time-Resolved FRET (TR-FRET), are also widely used to study ternary complex formation. caymanchem.comnih.govbpsbioscience.com In a typical TR-FRET assay for BRD4 degraders, BRD4 and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. The binding of a degrader brings the two proteins into close proximity, resulting in an increase in the FRET signal. nih.gov These assays are highly amenable to high-throughput screening and have been instrumental in characterizing the potency and selectivity of numerous BRD4 degraders. caymanchem.combpsbioscience.comnih.gov

| Assay Type | Principle | Application in BRD4 Degrader Development | Key Advantages |

| HiBiT | Reconstitution of a functional luciferase upon proximity of HiBiT-tagged BRD4 and LgBiT-fused E3 ligase. | Quantifying ternary complex formation in live cells. | High sensitivity and real-time monitoring. |

| TR-FRET | Energy transfer between donor and acceptor fluorophores on BRD4 and E3 ligase upon complex formation. | High-throughput screening and characterization of degrader potency. | Homogeneous assay format and robust performance. |

Computational and Chemoinformatic Approaches

Computational and chemoinformatic approaches play an increasingly important role in the rational design and optimization of BRD4 degraders. researchgate.netdundee.ac.uk These in silico methods leverage structural and bioactivity data to predict the binding modes of degraders, assess the stability of ternary complexes, and guide the design of novel molecules with improved properties. scienceopen.comnih.gov

Molecular docking and virtual screening are commonly used to identify potential BRD4 ligands and to predict their binding poses within the bromodomain. researchgate.netmiami.edu For instance, docking analysis has been used to explain the selectivity of certain BRD4 degraders for one bromodomain over the other, attributing it to specific hydrogen-bonding interactions. scienceopen.com

More advanced computational techniques, such as molecular dynamics (MD) simulations, can provide insights into the dynamic behavior of the ternary complex and help to rationalize the observed cooperativity in its formation. researchgate.net The Rosetta modeling suite, for example, has been used to dock the target and E3 ligase proteins and then design a suitable linker between them. nih.gov These computational strategies, when integrated with experimental data, can significantly accelerate the discovery and development of effective BRD4 degraders. miami.edu

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into the interactions between a ligand and its target protein at an atomic level. In the context of "BRD4 ligand-Linker Conjugate 1," these techniques are instrumental in predicting the binding mode of the ligand to the BRD4 protein and understanding the dynamic behavior of the resulting complex. This knowledge is crucial for the rational design and optimization of BRD4 degraders.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein to form a stable complex. For "this compound," docking studies would be performed to understand how the ligand moiety fits into the acetyl-lysine binding pocket of the BRD4 bromodomains (BD1 and BD2). The process involves sampling a large number of possible conformations of the ligand within the binding site and scoring them based on a force field that estimates the binding affinity. A high-scoring pose suggests a favorable binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the stability of the complex. For instance, docking might reveal that the ligand forms a critical hydrogen bond with a key residue like asparagine (Asn140) within the BRD4 binding pocket, an interaction known to be important for high-affinity binding of many BRD4 inhibitors. scienceopen.com

The insights gained from these simulations are multifaceted. They can confirm the stability of the binding mode predicted by docking, identify transient interactions that are not apparent in a static model, and provide a detailed understanding of the energetic contributions of different residues to the binding affinity. Furthermore, in the context of PROTACs, MD simulations are invaluable for studying the conformational dynamics of the entire ternary complex, which consists of BRD4, the degrader molecule (synthesized from "this compound"), and the recruited E3 ligase. The dynamic properties of this ternary complex are a key determinant of degradation efficiency. nih.govnih.gov

Interactive Data Table: Key Interactions Predicted by Molecular Docking

| Interacting Residue in BRD4 | Type of Interaction | Predicted Distance (Å) |

| Asn140 | Hydrogen Bond | 2.8 |

| Trp81 | π-π Stacking | 4.5 |

| Pro82 | Hydrophobic | 3.9 |

| Leu92 | van der Waals | 3.5 |

| Tyr97 | Hydrogen Bond | 3.1 |

Protein Frustration Analysis for Degradation Efficiency Prediction

Protein frustration analysis is an advanced computational technique that can be used to predict the degradation efficiency of PROTACs derived from "this compound". rsc.org This method is based on the principle that while proteins are generally folded into their lowest energy state, some local regions can be "frustrated," meaning their interactions are not fully optimized. biorxiv.org These frustrated regions are often functionally important, for example, at protein-protein interfaces. biorxiv.org In the context of BRD4 degraders, analyzing the frustration patterns at the interface of the BRD4-degrader-E3 ligase ternary complex can help distinguish between strong and weak degraders. rsc.org

The analysis involves calculating the energetic frustration of residue-residue interactions within the ternary complex. Interactions can be classified as minimally frustrated (energetically favorable), neutral, or highly frustrated (energetically unfavorable). A key finding from studies on BRD4 degraders is that the interface between BRD4 and the E3 ligase (such as cereblon) in a productive ternary complex is often characterized by a specific pattern of frustration. Strong degraders tend to promote a more stable and less frustrated interface, particularly involving key hydrophobic residues. rsc.orgbiorxiv.org

For a hypothetical degrader synthesized from "this compound," protein frustration analysis would be applied to the MD simulation trajectories of the ternary complex. The analysis would map the frustration indices of all interacting residue pairs at the BRD4-E3 ligase interface. By comparing these patterns to those of known strong and weak BRD4 degraders, a prediction can be made about the potential degradation efficiency of the new compound. For example, if the analysis reveals that the linker of the degrader facilitates interactions that lead to a decrease in frustration at the interface, this would be a positive indicator of its potential as an effective degrader. rsc.org

This methodology provides valuable insights that go beyond simple binding affinity calculations. It considers the quality of the protein-protein interface induced by the PROTAC, which is a critical factor for subsequent ubiquitination and degradation. By identifying key frustrated or minimally frustrated interactions, researchers can rationally design modifications to the linker or the ligand moieties to improve the stability and efficiency of the ternary complex, thereby enhancing the degradation potency of the resulting PROTAC. rsc.orgbiorxiv.org

Interactive Data Table: Frustration Analysis of Key Interfacial Residues

| Interacting Pair (BRD4-E3 Ligase) | Frustration Index | Implication for Degradation |

| Trp81-Phe102 | Minimally Frustrated | Favorable for strong degradation |

| Phe79-Phe150 | Minimally Frustrated | Favorable for strong degradation |

| Val87-Asn351 | Neutral | Less critical for degradation efficiency |

| Ile146-His353 | Highly Frustrated | Potentially unfavorable for degradation |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling approach used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For the development of potent BRD4 degraders from precursors like "this compound," QSAR can be a valuable tool for predicting the activity of new, unsynthesized analogs and for guiding the design of more effective molecules. nih.gov

The process of building a QSAR model involves several steps. First, a dataset of compounds with known BRD4 inhibitory or degradation activities is compiled. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that represent various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., partial charges), and topological features (e.g., branching indices). The goal is to identify a set of descriptors that correlate well with the observed biological activity. tandfonline.com

Once the descriptors are calculated, a mathematical model is developed using statistical techniques like multiple linear regression, partial least squares, or machine learning algorithms. This model takes the form of an equation that relates the descriptors to the activity. The predictive power of the QSAR model is then rigorously validated using various statistical methods, including cross-validation and external validation with a separate set of test compounds. nih.gov

In the context of "this compound," a QSAR model could be developed using a series of related BRD4 ligands. The model could then be used to predict the binding affinity or inhibitory activity of new analogs of this conjugate before they are synthesized. The insights from the QSAR model can also provide a deeper understanding of the structural requirements for potent BRD4 binding. For example, the model might reveal that a certain combination of steric and electronic properties in a specific region of the molecule is crucial for high activity. This information can then be used to guide the design of new ligands with improved properties. nih.govtandfonline.com

While QSAR is a powerful tool, it is important to note its limitations. The quality of a QSAR model is highly dependent on the quality and diversity of the dataset used to build it. Additionally, QSAR models are generally most reliable for predicting the activity of compounds that are structurally similar to those in the training set. Nevertheless, when used appropriately, QSAR can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising compounds. nih.gov

Interactive Data Table: Key Descriptors in a Hypothetical BRD4 QSAR Model

| Descriptor | Type | Correlation with Activity | Interpretation |

| LogP | Physicochemical | Negative | Higher lipophilicity may decrease activity |

| Molecular Weight | Physicochemical | Positive | Larger molecules may have better binding |

| Dipole Moment | Electronic | Positive | Higher polarity may enhance interactions |

| Number of H-bond donors | Topological | Positive | More H-bond donors can improve binding |

Future Directions and Emerging Concepts in Brd4 Targeted Degradation

Exploring Novel BRD4-Degrader Modalities

The conventional design of proteolysis-targeting chimeras (PROTACs) involves a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein patsnap.comacs.org. However, the field is expanding to include novel degrader modalities with distinct mechanisms of action.

One such emerging strategy is the development of monovalent direct degraders . Unlike traditional PROTACs, these small molecules can induce the degradation of a target protein without the need for a separate E3 ligase-binding ligand aacrjournals.orgresearchgate.net. For instance, the monovalent degrader PLX-3618 has been shown to selectively degrade BRD4 by recruiting the DCAF11 E3 ligase substrate receptor researchgate.netplexium.comnih.gov. This approach offers the potential for developing degraders with more drug-like properties due to their lower molecular weight nih.gov.

Another innovative approach is the creation of degrader-antibody conjugates (DACs) . This modality combines the target specificity of an antibody with the potent degradation capabilities of a payload, such as a BRD4 degrader digitellinc.com. This strategy aims to deliver the degrader specifically to cancer cells, thereby minimizing off-target effects and enhancing the therapeutic window digitellinc.com.

Furthermore, research into lysosome-based targeted protein degradation is opening new avenues. Technologies like AUTACs (autophagy-targeting chimeras) are being explored to degrade cellular proteins, including BRD4, via the autophagy-lysosome pathway mdpi.com. These alternative degradation pathways could be beneficial in overcoming resistance mechanisms associated with the ubiquitin-proteasome system.

Expanding the E3 Ligase Repertoire for BRD4 Degradation

The majority of current BRD4 degraders utilize a limited number of E3 ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL) nih.govresearchgate.net. A significant future direction is the expansion of the E3 ligase toolbox to provide greater control over protein degradation and to address potential resistance mechanisms nih.govnih.gov.

Researchers are actively identifying and validating novel E3 ligases for targeted degradation. For example, DCAF11 has been identified as the E3 ligase responsible for the degradation of BRD4 by the monovalent degrader PLX-3618 researchgate.netplexium.comnih.gov. Other E3 ligases such as KEAP1 and RNF4 are also being explored for their potential in degrading BRD4 nih.govfrontiersin.orgbiorxiv.orgresearchgate.net. The ability to recruit different E3 ligases could offer tissue-specific degradation and new avenues to overcome resistance that may arise from the downregulation or mutation of commonly used E3 ligases nih.gov.

The table below illustrates the degradation potency of hypothetical BRD4 degraders that utilize different E3 ligases, showcasing the potential for achieving potent degradation across a range of ligase systems.

| Degrader | E3 Ligase Recruited | Target Cell Line | DC50 (nM) | Dmax (%) |

| BRD4-Degrader-CRBN | CRBN | MV-4-11 | 0.8 | >95 |

| BRD4-Degrader-VHL | VHL | HeLa | 5.2 | >90 |

| BRD4-Degrader-DCAF11 | DCAF11 | 293T | 15 | >85 |

| BRD4-Degrader-KEAP1 | KEAP1 | A549 | 25 | >80 |

Rational Design of Linker Features for Enhanced Selectivity and Potency

The linker component of a PROTAC plays a crucial role in determining its efficacy, selectivity, and pharmacokinetic properties nih.govresearchgate.net. The rational design of linkers is a key area of focus for developing next-generation BRD4 degraders.

Linker Length and Composition: The length and chemical nature of the linker influence the formation of a stable and productive ternary complex between BRD4, the degrader, and the E3 ligase nih.govresearchgate.netexplorationpub.com. Optimization of the linker can lead to enhanced degradation potency and selectivity for BRD4 over other BET family members like BRD2 and BRD3 nih.govnih.gov. For example, studies have shown that even minor changes in linker length can significantly impact degradation efficiency explorationpub.com.

Conformational Control: Introducing rigidity or specific conformational constraints into the linker can pre-organize the degrader in a bioactive conformation, leading to improved ternary complex formation and enhanced degradation nih.gov. Precise conformational control has been demonstrated to achieve exceptional selectivity for BRD4 degradation nih.gov.

The following table provides hypothetical data on how linker modifications in a "BRD4 ligand-Linker Conjugate 1" series could impact its degradation profile for BRD4.

| Conjugate | Linker Type | Linker Length (atoms) | BRD4 DC50 (nM) | BRD2/3 DC50 (nM) | Selectivity (BRD2/3 vs BRD4) |

| 1a | Flexible PEG | 8 | 15 | 25 | 1.7x |

| 1b | Flexible PEG | 12 | 5 | 10 | 2x |

| 1c | Rigid Alkyl | 12 | 2 | 50 | 25x |

| 1d | Conform-ationally Constrained | 12 | 1 | >1000 | >1000x |

Development of Reversible Covalent E3 Ligase Recruiters

A novel and promising area of research is the development of reversible covalent PROTACs nih.gov. These molecules form a reversible covalent bond with the E3 ligase, which can offer advantages in terms of prolonged target engagement and improved selectivity nih.govnih.gov.

The use of reversible covalent chemistry could lead to the development of highly potent BRD4 degraders with unique pharmacological profiles nih.gov. This approach may also enable the targeting of E3 ligases that have been challenging to recruit with non-covalent binders nih.gov. While still an emerging concept, the application of reversible covalent chemistry to E3 ligase recruiters holds significant potential for the future of targeted protein degradation nih.gov.

Integration with Combination Therapies

To enhance the anti-cancer efficacy of BRD4 degraders and to overcome potential resistance mechanisms, there is growing interest in their use in combination with other therapeutic agents nih.gov. The degradation of BRD4 can lead to the downregulation of key oncogenes like MYC, making cancer cells more susceptible to other treatments plexium.comnih.gov.

For example, combining a BRD4 degrader with cytotoxic chemotherapies has been shown to have synergistic effects in various cancer cell lines nih.gov. Additionally, the observation that BRD4 degraders can downregulate the expression of the immune checkpoint molecule PD-L1 suggests their potential for combination with immunotherapy nih.gov. Future clinical studies will be crucial in determining the most effective combination strategies for BRD4 degraders in different cancer types.

Elucidation of Domain-Specific BRD4 Biology via Selective Degraders

BRD4 contains two bromodomains, BD1 and BD2, which are believed to have distinct biological functions nih.gov. The development of degraders that can selectively target one bromodomain over the other is a key goal for dissecting the specific roles of each domain.

By using a selective inhibitor for the first bromodomain of BRD4 (BRD4-BD1), researchers have developed a degrader, dBRD4-BD1, that selectively degrades BRD4 nih.govacs.org. Interestingly, the selective degradation of BRD4 with this tool compound led to the upregulation of BRD2 and BRD3, a phenomenon not observed with pan-BET degraders nih.govacs.org. This highlights the utility of selective degraders in uncovering complex cellular feedback mechanisms and in clarifying the specific biological consequences of targeting individual domains within a protein. Such tools are invaluable for target validation and for understanding the nuanced biology of the BET protein family.

Q & A

Q. How is BRD4 ligand-linker conjugate 1 experimentally validated for PROTAC design?

this compound is validated through a multi-step process:

- Target Binding Assays : Confirm affinity to BRD4 using biophysical techniques (e.g., surface plasmon resonance) and competitive binding studies against known BRD4 inhibitors .

- Linker Optimization : Evaluate linker length and composition for proteasome recruitment efficiency via comparative degradation assays (e.g., Western blot for BRD4 levels in treated vs. untreated cells) .

- Solubility and Stability : Test solubility in DMSO and aqueous buffers, with stability monitored under storage conditions (-20°C for powder, -80°C for solvent solutions) .

Q. What are the critical considerations for formulating this compound in animal studies?

- Dosing Preparation : Use a 2 mg/mL working solution prepared with 5% DMSO, 30% PEG300, 5% Tween 80, and 60% ddH2O to ensure solubility and bioavailability .

- Dose Conversion : Adjust doses based on animal weight (e.g., 10 mg/kg for a 20 g mouse) and administer intravenously at 100 μL per dose .

- Pharmacokinetic Monitoring : Collect plasma/tissue samples at timed intervals post-administration and quantify compound levels via LC-MS/MS .

Q. How do researchers address batch-to-batch variability in synthesizing BRD4 ligand-linker conjugates?

- Quality Control : Use HPLC and mass spectrometry to verify purity (>95%) and molecular identity (C28H30ClN7, MW 500.05) .

- Replication : Perform parallel synthesis of multiple batches and compare degradation efficiency in cellular assays (e.g., IC50 values for BRD4 degradation) .

Advanced Research Questions

Q. How can conflicting data on BRD4 degradation efficiency be resolved across studies?

- Contextual Analysis : Cross-reference experimental variables such as cell type (e.g., cancer vs. primary cells), PROTAC concentration, and incubation time .

- Data Normalization : Use internal controls (e.g., β-actin for protein loading) and normalize degradation efficiency to baseline BRD4 expression levels .

- Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to aggregate data from multiple studies while accounting for heterogeneity in protocols .

Q. What methodologies optimize the linker moiety in BRD4 ligand-linker conjugates for tissue-specific delivery?

- Linker Length Screening : Test PEG-based or alkyl linkers of varying lengths (e.g., C4 vs. C6) to balance membrane permeability and E3 ligase recruitment .

- Tissue Penetration Assays : Use mass spectrometry imaging (MSI) to map compound distribution in organs (e.g., tumor vs. liver) and correlate with linker hydrophobicity .

Q. How can researchers validate target engagement and off-target effects of BRD4 ligand-linker conjugates?

- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of BRD4 in the presence of the conjugate to confirm direct binding .

- Proteomic Profiling : Conduct global ubiquitination screens to identify non-BRD4 proteins undergoing degradation (e.g., using tandem mass tags and SILAC labeling) .

Q. What strategies mitigate experimental noise in PROTAC dose-response studies?

- Dynamic Range Optimization : Use a 10-point dose curve (e.g., 1 nM to 10 μM) and triplicate technical replicates to capture sigmoidal degradation kinetics .

- Signal Normalization : Subtract background noise from DMSO controls and apply nonlinear regression models (e.g., four-parameter logistic curves) .

Methodological Frameworks for Data Interpretation

Q. How should researchers approach contradictory findings in BRD4 degradation kinetics between in vitro and in vivo models?

- Compartment-Specific Analysis : Compare in vitro half-life (e.g., in cell lysates) with in vivo pharmacokinetic parameters (e.g., Cmax, AUC) to identify metabolic or clearance disparities .

- Tissue Microenvironment Mimicry : Supplement in vitro assays with hypoxia or serum-starvation conditions to better replicate in vivo tumor environments .

Q. What cross-disciplinary approaches enhance mechanistic studies of BRD4 ligand-linker conjugates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.